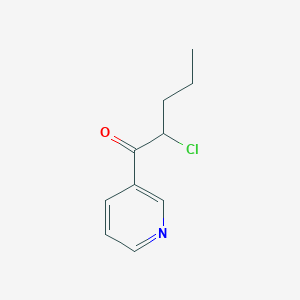
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as 3'-chloro-α-PVP or 3'-chloro-α-pyrrolidinopentiophenone, is a synthetic cathinone that has been identified in various designer drugs. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects.
作用機序
The exact mechanism of action of 2-Chloro-1-(pyridin-3-yl)pentan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of dopamine in the brain, which results in the euphoric and stimulant effects associated with this compound.
生化学的および生理学的効果
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which contribute to its stimulant effects. Prolonged use of this compound has been linked to adverse effects such as addiction, psychosis, and cardiovascular complications.
実験室実験の利点と制限
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one in laboratory experiments has several advantages. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the central nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective research chemical. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on human health.
将来の方向性
For research include the development of new synthetic cathinones with improved therapeutic potential, investigation of the long-term effects of these compounds on the brain and the body, and the use of advanced imaging techniques and analytical methods for the detection and quantification of these compounds in biological samples.
合成法
The synthesis of 2-Chloro-1-(pyridin-3-yl)pentan-1-one involves the reaction of pyrrolidine and 3-chloropentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic addition by the pyrrolidine. The final product is obtained after purification through recrystallization.
科学的研究の応用
2-Chloro-1-(pyridin-3-yl)pentan-1-one has been used as a research chemical in various scientific studies. One of the major applications of this compound is in the field of neuroscience, where it has been used to study the effects of synthetic cathinones on the central nervous system. It has also been used to investigate the mechanism of action of these compounds and their potential therapeutic applications.
特性
CAS番号 |
106430-51-7 |
|---|---|
製品名 |
2-Chloro-1-(pyridin-3-yl)pentan-1-one |
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC名 |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
InChIキー |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
正規SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
同義語 |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



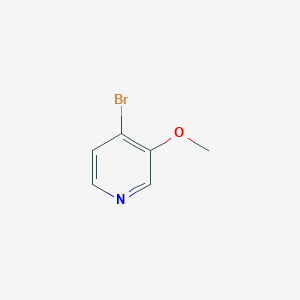
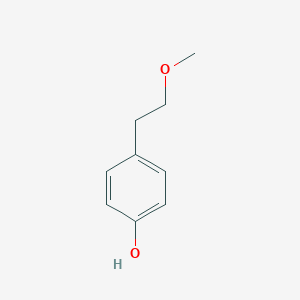
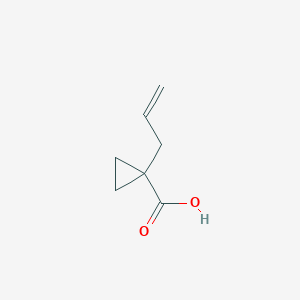
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
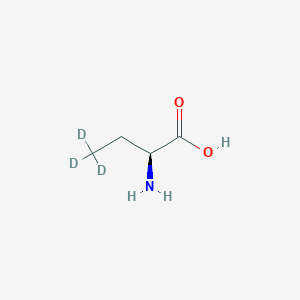
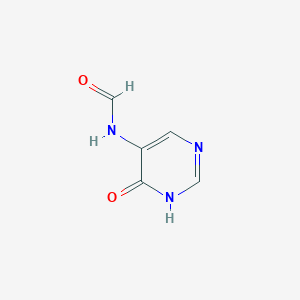
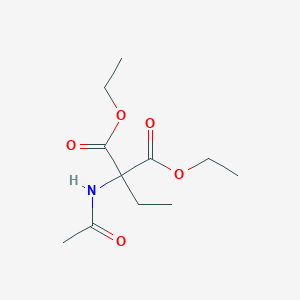
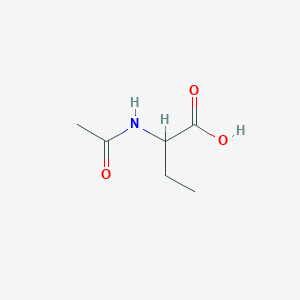

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
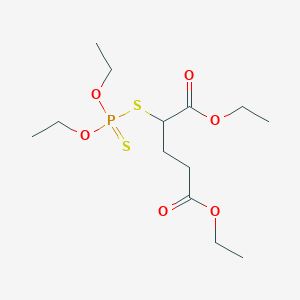
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
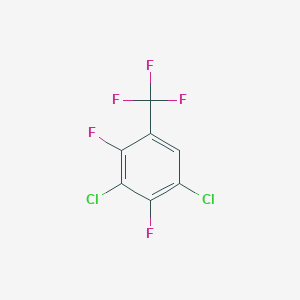
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)